molecular formula C6H6INO3 B1394224 Ethyl 2-iodooxazole-4-carboxylate CAS No. 1107663-03-5

Ethyl 2-iodooxazole-4-carboxylate

Cat. No. B1394224
Key on ui cas rn: 1107663-03-5
M. Wt: 267.02 g/mol
InChI Key: OGYIDEIMHPHYDU-UHFFFAOYSA-N
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Patent
US09095582B2

Procedure details

2.00 g (12.81 mmol) of ethyl 2-amino-1,3-oxazole-4-carboxylate are added to a solution of 8.00 g (38.43 mmol) of p-toluenesulfonic acid dihydrate in 48 ml of acetonitrile. The suspension is cooled to 0° C., and a solution of 1.77 g (25.62 mmol) sodium nitrite and 5.32 g (32.02 mmol) potassium iodide in 7.2 ml of water is then added. The mixture is stirred at 0° C. for 10 min and, after warming to RT, further overnight. The mixture is then diluted with 200 ml of water. By addition of 1 M aqueous sodium bicarbonate solution, the pH is adjusted to 9. 24 ml of 2 M sodium thiosulfate solution are then added. The aqueous phase is extracted three times with in each case 30 ml of ethyl acetate. The combined organic phases are dried over magnesium sulfate. After filtration, the solvent is removed on a rotary evaporator. The residue is purified by column chromatography on silica gel 60 (mobile phase gradient: cyclohexane/ethyl acetate 300:1→2:1).
Quantity
2 g
Type
reactant
Reaction Step One
Name
p-toluenesulfonic acid dihydrate
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step Two
Quantity
5.32 g
Type
reactant
Reaction Step Two
Name
Quantity
7.2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
24 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[O:3][CH:4]=[C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[N:6]=1.O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.N([O-])=O.[Na+].[I-:29].[K+].C(=O)(O)[O-].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+]>C(#N)C.O>[I:29][C:2]1[O:3][CH:4]=[C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[N:6]=1 |f:1.2.3,4.5,6.7,8.9,10.11.12|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1OC=C(N1)C(=O)OCC
Name
p-toluenesulfonic acid dihydrate
Quantity
8 g
Type
reactant
Smiles
O.O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
48 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.77 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5.32 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
7.2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
sodium thiosulfate
Quantity
24 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after warming to RT, further overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted three times with in each case 30 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent is removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography on silica gel 60 (mobile phase gradient: cyclohexane/ethyl acetate 300:1→2:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
IC=1OC=C(N1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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